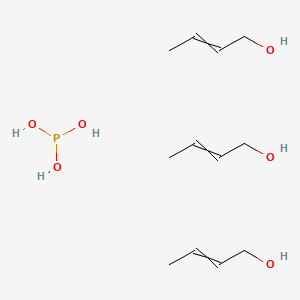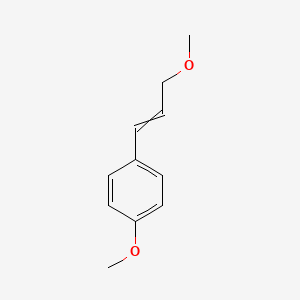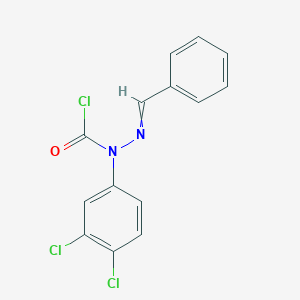
Cyclohexanemethylamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanemethylamine, hydrochloride is an organic compound with the molecular formula C7H15N and a molecular weight of 113.2007 . It is also known by other names such as (Aminomethyl)cyclohexane, Cyclohexylmethanamine, and Cyclohexylmethylamine . This compound is a primary amine, characterized by the presence of an amino group attached to a cyclohexane ring. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanemethylamine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of cyclohexylmethyl chloride with ammonia can yield cyclohexanemethylamine. Another method is the reductive amination of cyclohexanone with ammonia or primary amines, followed by reduction with a suitable reducing agent .
Industrial Production Methods: In industrial settings, cyclohexanemethylamine is often produced through large-scale reductive amination processes. This involves the reaction of cyclohexanone with ammonia in the presence of a hydrogenation catalyst, such as Raney nickel, under high pressure and temperature conditions . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated amines.
Wissenschaftliche Forschungsanwendungen
Cyclohexanemethylamine, hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexanemethylamine, hydrochloride involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. It can also act as a ligand, coordinating with metal ions to form stable complexes . These interactions enable it to exert its effects in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanemethylamine, hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar structure but lacks the methyl group attached to the amino group.
Cyclohexylmethylamine: Similar structure but without the hydrochloride component.
Cyclohexanone: A ketone derivative of cyclohexane, used as a precursor in the synthesis of cyclohexanemethylamine.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various compounds highlight its versatility and importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
50877-01-5 |
|---|---|
Molekularformel |
C7H16ClN |
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
cyclohexylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
InChI-Schlüssel |
QEYHQERVRCNZHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


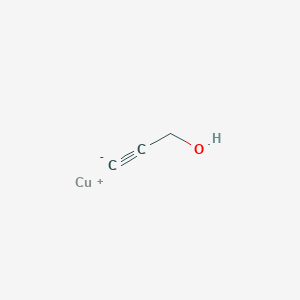
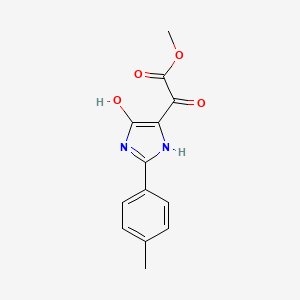
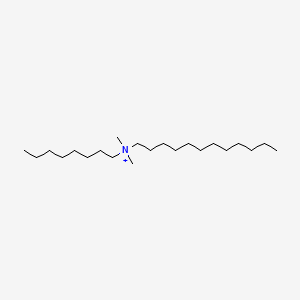
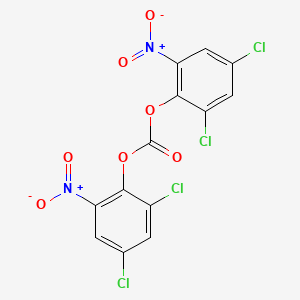
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)



![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
